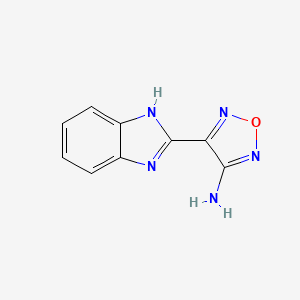
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Übersicht
Beschreibung
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, also known as BODA, is a chemical compound used in various scientific research applications. BODA is a heterocyclic compound that belongs to the group of benzimidazole derivatives. It has a wide range of applications in the fields of medicinal chemistry and organic synthesis. BODA is also used for the synthesis of bioactive compounds, such as drugs and pharmaceuticals, as well as for the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives have been identified as potent and selective inhibitors of p70S6 kinase. These compounds, through structure-based design and optimization, exhibit significant inhibitory activity, making them relevant in studies focused on kinase-related pathways and diseases (Bandarage et al., 2009).
Antimicrobial and Antiviral Activity
Synthesized benzimidazole derivatives, including those related to this compound, have shown significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus. Moreover, certain derivatives also exhibit high activity against rotavirus and adenovirus, highlighting their potential in antimicrobial and antiviral research (Bassyouni et al., 2012).
Anticancer Applications
A series of compounds related to this compound have been synthesized and tested for their anticancer properties. These compounds have shown promising results in inhibiting the growth of cancer cells, with some exhibiting significant potency against specific cancer cell lines. This suggests potential applications in developing new anticancer therapies (Rashid, 2021).
Synthetic Methodology and Compound Characterization
Research has focused on the synthesis and characterization of new compounds containing the benzimidazole moiety, including oxadiazole derivatives. These studies involve exploring different synthetic routes and characterizing the compounds using various analytical techniques, which are crucial for advancing chemical and pharmaceutical research (Rashid, 2020).
Wirkmechanismus
Target of Action
They have been found to inhibit enzymes like Aurora kinase A and Cyclin-dependent kinase 2 . These enzymes play crucial roles in cell division and the cell cycle, making them potential targets for anti-cancer therapies .
Mode of Action
For instance, some benzimidazole derivatives work by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts cell division, which can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
They have been reported to exhibit antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic activities . Each of these activities likely involves different biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could potentially include disruption of cell division, inhibition of microbial growth, reduction of inflammation, and more .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDSNAEMKSMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417303 | |
| Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332026-86-5 | |
| Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
